Methyl 5-chloro-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing the indole nucleus.
- The indole scaffold is found in various synthetic drug molecules and natural products, making it an important pharmacophore for drug development .
Methyl 5-chloro-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: C7H8ClNO4S2
.Preparation Methods
- One synthetic route involves the reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine in anhydrous ethanol. The final product is obtained after several steps .
- Industrial production methods may vary, but the synthesis typically involves suitable reagents and conditions to achieve high yields.
Chemical Reactions Analysis
Methyl 5-chloro-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: can undergo various reactions:
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis.
Biology: Indole compounds play roles in plant hormones (e.g., indole-3-acetic acid) and microbial signaling.
Medicine: Investigate potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Explore applications in materials science and pharmaceuticals.
Mechanism of Action
- The specific mechanism of action for this compound would require further research.
- Molecular targets and pathways involved remain to be elucidated.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives with varying substituents.
- Uniqueness lies in the specific combination of the chlorophenyl, piperazinyl, and sulfonyl groups.
Properties
Molecular Formula |
C16H16Cl2N2O4S2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
methyl 5-chloro-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c1-24-16(21)15-13(10-14(18)25-15)26(22,23)20-7-5-19(6-8-20)12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
HBFQMSRELCKHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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